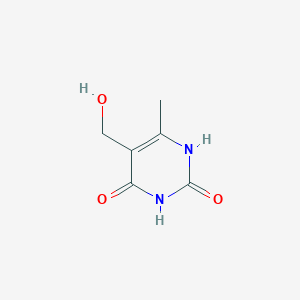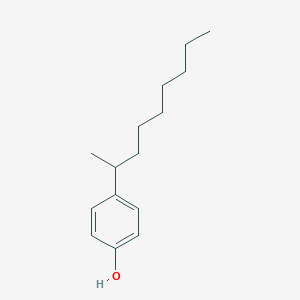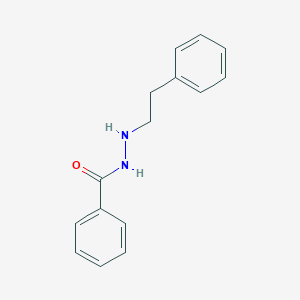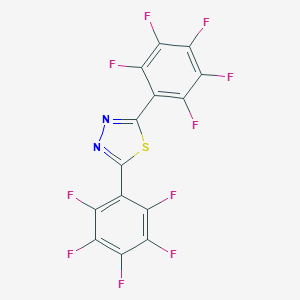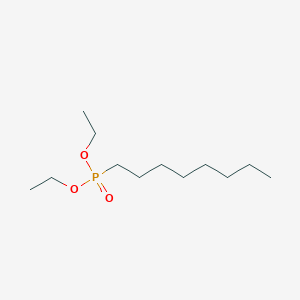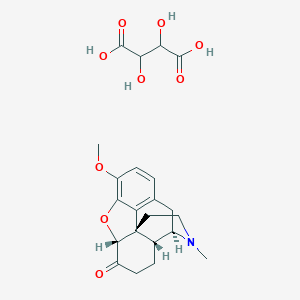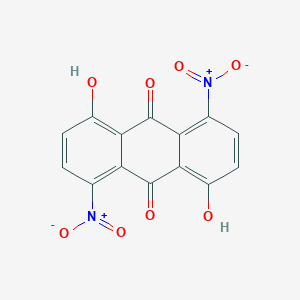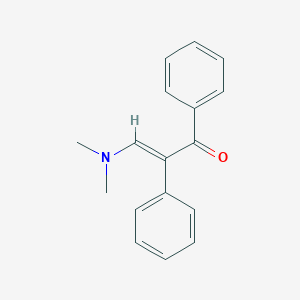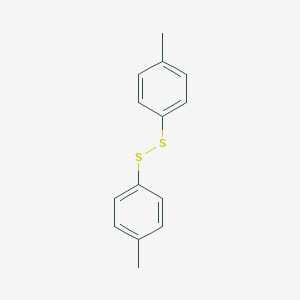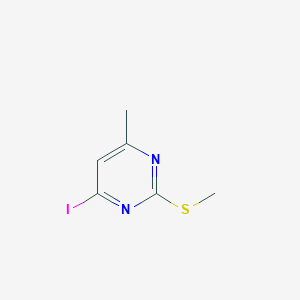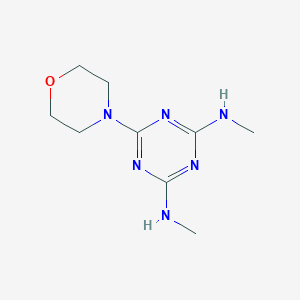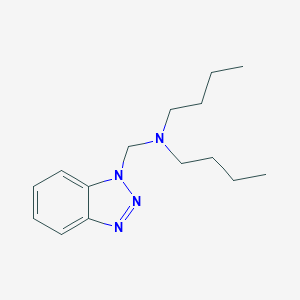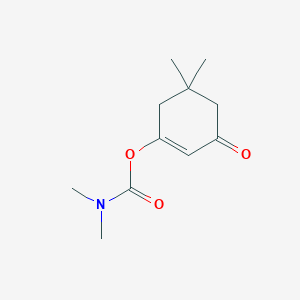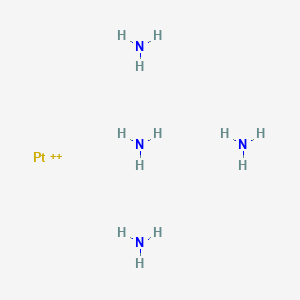
azane;platinum(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tetraamine platinum typically involves the reaction of ammonium chloroplatinate (IV) with oxalic acid, ammonia water, and calcium acetate. This process occurs in three steps:
- Ammonium chloroplatinate (IV) reacts with oxalic acid.
- The resulting product reacts with ammonia water.
- Finally, the product reacts with calcium acetate to form tetraamine platinum acetate, which is then crystallized and dried .
Industrial Production Methods
The industrial production of tetraamine platinum compounds follows similar synthetic routes but on a larger scale. The process is carried out at normal temperature and pressure, making it suitable for batch and industrial production. The high yield and purity of the product (more than 99.95%) make this method efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
azane;platinum(2+) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as halides and other ligands.
Major Products
The major products formed from these reactions include various platinum complexes, such as platinum chloride, platinum nitrate, and platinum hydroxide .
Wissenschaftliche Forschungsanwendungen
azane;platinum(2+) has a wide range of applications in scientific research:
Biology: Platinum complexes are studied for their potential as antiviral, antimicrobial, and antitumor agents.
Medicine: Platinum-based drugs, such as cisplatin, are used in chemotherapy for treating various cancers.
Industry: It is used in the production of supported catalysts for automotive and chemical industries.
Wirkmechanismus
The mechanism of action of tetraamine platinum involves its ability to form coordination complexes with various ligands. In biological systems, platinum complexes can bind to DNA, forming cross-links that inhibit DNA replication and transcription, leading to cell death. This property is particularly useful in cancer treatment, where platinum-based drugs target rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraamine palladium: Similar to tetraamine platinum but with palladium as the central metal.
Tetraamine rhodium: Similar to tetraamine platinum but with rhodium as the central metal.
Uniqueness
azane;platinum(2+) is unique due to its high stability and versatility in forming various complexes. Its ability to form stable coordination complexes with a wide range of ligands makes it particularly valuable in both research and industrial applications .
Conclusion
azane;platinum(2+) is a versatile and stable compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and ability to form various complexes make it an essential compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
16455-68-8 |
|---|---|
Molekularformel |
H12N4Pt+2 |
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
azane;platinum(2+) |
InChI |
InChI=1S/4H3N.Pt/h4*1H3;/q;;;;+2 |
InChI-Schlüssel |
NOWPEMKUZKNSGG-UHFFFAOYSA-N |
SMILES |
N.N.N.N.[Pt+2] |
Kanonische SMILES |
N.N.N.N.[Pt+2] |
Verwandte CAS-Nummern |
13933-32-9 (chloride) 14708-49-7 (iodide) 15651-37-3 (hydroxide) 20634-12-2 (nitrate) |
Synonyme |
tetraamine platinum tetraammineplatinum(II) tetraammineplatinum(II) chloride tetraammineplatinum(II) hydroxide tetraammineplatinum(II) iodide tetraammineplatinum(II) nitrate tetraammineplatinum(II) perchlorate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


